molecular formula C15H19F2NO4S B6749806 Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate

Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate

Cat. No.: B6749806
M. Wt: 347.4 g/mol
InChI Key: CQIOMBOSVVKFLH-UHFFFAOYSA-N
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Description

Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate is a synthetic organic compound characterized by its complex structure, which includes a difluoromethyl group attached to a phenyl ring, a sulfonylamino group, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable precursor, often involving a Grignard reagent or a similar organometallic compound.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluoromethylation reaction. This can be achieved using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under appropriate conditions.

    Sulfonylation: The phenyl ring is sulfonylated using a sulfonyl chloride reagent in the presence of a base, such as triethylamine, to form the sulfonylamino group.

    Esterification: The final step involves esterification to form the methyl ester. This can be done using methanol and an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Difluoromethyl ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit biological activity, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, where its unique chemical properties can impart desirable characteristics like increased durability or chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cycl

Properties

IUPAC Name

methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4S/c1-22-13(19)10-15(8-2-3-9-15)18-23(20,21)12-6-4-11(5-7-12)14(16)17/h4-7,14,18H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIOMBOSVVKFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCC1)NS(=O)(=O)C2=CC=C(C=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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